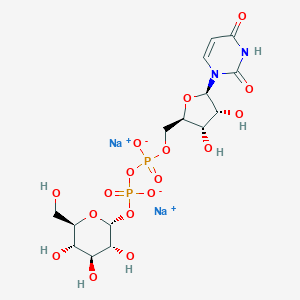
Uridine(5')disodiodiphospho(1)-alpha-D-glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine(5’)disodiodiphospho(1)-alpha-D-glucose is a nucleotide sugar that plays a crucial role in the metabolism of carbohydrates. It is involved in the biosynthesis of glycogen, glycoproteins, and glycolipids. This compound is essential for various biochemical processes, including the transfer of glucose to other molecules, which is vital for energy storage and cellular communication.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of uridine(5’)disodiodiphospho(1)-alpha-D-glucose typically involves the enzymatic conversion of uridine diphosphate glucose (UDP-glucose) from uridine triphosphate (UTP) and glucose-1-phosphate. This reaction is catalyzed by the enzyme UDP-glucose pyrophosphorylase. The reaction conditions usually require a buffered aqueous solution at a physiological pH, typically around 7.5 .
特性
CAS番号 |
28053-08-9 |
|---|---|
分子式 |
C15H22N2Na2O17P2 |
分子量 |
610.27 g/mol |
IUPAC名 |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1 |
InChIキー |
PKJQEQVCYGYYMM-QBNUFUENSA-L |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
異性体SMILES |
C1=CN(C(=O)N=C1[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)N=C1[O-])C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
外観 |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
28053-08-9 |
ピクトグラム |
Irritant |
同義語 |
Uridine 5’-(Trihydrogen diphosphate) P’-α-D-Glucopyranosyl Ester Disodium Salt; Uridine 5’-(Trihydrogen pyrophosphate) Mono-α-D-glucopyranosyl Ester Disodium Salt; Disodium UDP-glucose; Disodium Uridine Diphosphoglucose; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Uridine 5'-diphosphoglucose disodium in the synthesis of limonin glucoside?
A1: Uridine 5'-diphosphoglucose disodium (UDPG-2Na) acts as a glucose donor in the enzymatic synthesis of limonin glucoside. A crude enzyme extract derived from the albedo of pummelo fruit catalyzes the transfer of a glucose moiety from UDPG-2Na to limonin, forming the non-bitter compound limonin glucoside []. This reaction is significant as it offers a potential method for debittering citrus products by converting the bitter limonin into its non-bitter glucoside form.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















